Scientific Field: Organic Chemistry
Summary of the Application: 2-chloro-4,6-dimethoxy-1,3,5-triazine is used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines.
Methods of Application: The compound is prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds.
Results or Outcomes: The synthesis results in a range of triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups.
Scientific Field: Biochemistry
Summary of the Application: 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides
Methods of Application: It is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran
Results or Outcomes: The outcome of this application is the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Summary of the Application: 2-chloro-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, which have potential bioactivity.
Methods of Application: The compound is prepared by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions.
Results or Outcomes: The synthesis results in a series of 2-anilinopyrimidines including novel derivatives.
Summary of the Application: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used in the one-pot synthesis of 2-azetidinones from imines and carboxylic acids.
Methods of Application: The compound is prepared under mild conditions.
Results or Outcomes: The synthesis results in 2-azetidinones.
Scientific Field: Agriculture
Summary of the Application: 2-Chloro-4,6-dimethoxy-1,3,5-triazine is used in the production of pesticides.
Methods of Application: The compound is used as an active ingredient in pesticides.
Results or Outcomes: The use of this compound in pesticides helps in controlling pests.
Summary of the Application: 2-chloro-4,6-dimethylpyrimidine is used in the synthesis of novel derivatives of 2-anilinopyrimidines.
2-Chloro-4,6-dimethoxypyrimidin-5-amine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at position 2, methoxy groups at positions 4 and 6, and an amine group at position 5. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of the chlorine atom and methoxy groups enhances its reactivity, making it suitable for various synthetic pathways.
While specific reactions involving 2-chloro-4,6-dimethoxypyrimidin-5-amine are not extensively documented, its functional groups suggest several possible chemical transformations:
Several methods have been developed for synthesizing 2-chloro-4,6-dimethoxypyrimidin-5-amine:
2-Chloro-4,6-dimethoxypyrimidin-5-amine has several notable applications:
Research into the interactions of 2-chloro-4,6-dimethoxypyrimidin-5-amine with biological systems is still emerging. Its potential interactions include:
Several compounds share structural similarities with 2-chloro-4,6-dimethoxypyrimidin-5-amine. These include:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Chloro-4,6-dimethylpyrimidine | Chlorine at position 2; methyl groups at positions 4 and 6 | Less sterically hindered than dimethoxy variant |
2-Amino-4,6-dimethoxypyrimidine | Amino group at position 2; methoxy groups at positions 4 and 6 | Potentially more reactive due to amino substitution |
5-Chloro-4,6-dimethoxypyrimidin | Chlorine at position 5; methoxy groups at positions 4 and 6 | Different reactivity profile due to position change |
The uniqueness of 2-chloro-4,6-dimethoxypyrimidin-5-amine lies in its specific arrangement of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds.
The synthesis of 2-chloro-4,6-dimethoxypyrimidin-5-amine primarily follows a three-step pathway starting from malononitrile, as detailed in a patented methodology. This route emphasizes precision in reagent ratios, temperature control, and intermediate purification to achieve high yields and purity.
Step 1: Formation of 1,3-Dimethyl Malonamidine Dihydrochloride
Malononitrile reacts with anhydrous methanol and acetyl chloride under controlled conditions (−10°C to 20°C) to form 1,3-dimethyl malonamidine dihydrochloride. The molar ratios of malononitrile, methanol, and acetyl chloride are critical, typically maintained at 1:4–8:2–5. This exothermic reaction requires gradual addition of acetyl chloride to prevent side reactions. The product is filtered under nitrogen to ensure stability.
Step 2: Synthesis of 3-Amino-3-methoxy-N-cyano-2-propionamidine
The dihydrochloride intermediate is treated with an alkaline solution (e.g., sodium hydroxide) and cyanamide at −5°C to 10°C. The pH is carefully regulated between 5–8 to facilitate nucleophilic substitution, yielding 3-amino-3-methoxy-N-cyano-2-propionamidine. This step involves a 6–15 hour incubation at 10–30°C to ensure complete cyclization.
Step 3: Cyclization to 2-Chloro-4,6-dimethoxypyrimidin-5-amine
The final step involves introducing hydrogen chloride gas into a solution of the intermediate in methanol or ethyl acetate at temperatures below 15°C. This promotes intramolecular cyclization, followed by solvent evaporation and crystallization to isolate the target compound. The process achieves a yield of 77% with 99.5% purity, as verified by high-performance liquid chromatography.
Table 1: Key Parameters for Multistep Synthesis
Step | Reactants | Molar Ratio | Temperature Range | Yield |
---|---|---|---|---|
1 | Malononitrile, Methanol, Acetyl Chloride | 1:4–8:2–5 | −10°C to 20°C | 85–90% |
2 | Dihydrochloride Intermediate, Cyanamide | 1:1–2 | −5°C to 30°C | 75–80% |
3 | Intermediate, HCl Gas | 1:1.5–4 | <15°C | 77% |
The synthesis hinges on two critical mechanistic phases: salification during the initial dihydrochloride formation and cyanamide-mediated cyclization.
Salification Mechanism
Acetyl chloride reacts with methanol to generate hydrochloric acid in situ, which protonates malononitrile’s nitrile groups. This salification step stabilizes the intermediate via ionic interactions, preventing premature degradation. The low-temperature regime (−10°C to 20°C) ensures controlled protonation and minimizes side reactions such as methanolysis of nitriles.
Cyanamide Reaction Pathway
Cyanamide acts as a nucleophile in the second step, attacking the electrophilic carbon of the dihydrochloride intermediate under basic conditions. Alkaline media deprotonate cyanamide, enhancing its nucleophilicity and facilitating a Michael addition-like mechanism. The subsequent intramolecular cyclization forms the pyrimidine ring, with methoxy groups occupying positions 4 and 6 due to steric and electronic directing effects.
Role of pH Control
Maintaining a pH of 5–8 during cyanamide addition is crucial. Below pH 5, cyanamide remains protonated, reducing its reactivity. Above pH 8, base-induced hydrolysis of intermediates may occur, lowering yields.
While the patented method does not explicitly employ catalysts, analogous pyrimidine syntheses suggest potential catalytic systems for optimizing condensation and cyclization.
Acid/Base Catalysis
Solvent-Mediated Catalysis
Methanol in Step 3 not only solubilizes the intermediate but also stabilizes charged transition states during cyclization. Polar aprotic solvents like ethyl acetate may enhance reaction rates by stabilizing ionic intermediates.
Table 2: Catalytic Systems in Analogous Pyrimidine Syntheses
Emerging Catalytic ApproachesRecent studies highlight nanocatalysts (e.g., Mn-doped ZrO₂) and supramolecular systems (e.g., β-cyclodextrin) for pyrimidine syntheses. These could be adapted to improve the efficiency of 2-chloro-4,6-dimethoxypyrimidin-5-amine production by reducing reaction times or enabling milder conditions.
X-ray crystallography has been instrumental in determining the three-dimensional arrangement of 2-chloro-4,6-dimethoxypyrimidin-5-amine. The compound crystallizes in the monoclinic space group P2₁/n (no. 14), with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, and β = 94.060(8)°, resulting in a unit cell volume of 812.5(9) ų [1]. The asymmetric unit comprises a single molecule, with all non-hydrogen atoms lying predominantly in the same plane. The dihedral angle between the pyrimidine ring and the methoxy group at position C4 is 2.6(5)°, indicating minimal steric distortion [1].
Table 1: Crystallographic Parameters of 2-Chloro-4,6-dimethoxypyrimidin-5-amine
Parameter | Value | Source |
---|---|---|
Space group | P2₁/n | [1] |
a (Å) | 5.066(3) | [1] |
b (Å) | 12.775(8) | [1] |
c (Å) | 12.587(8) | [1] |
β (°) | 94.060(8) | [1] |
V (ų) | 812.5(9) | [1] |
Z | 4 | [1] |
Bond lengths within the pyrimidine ring are consistent with aromatic systems, with C–N distances ranging from 1.32–1.37 Å and C–C distances averaging 1.39 Å [1]. The chlorine atom at position C5 and the amino group at position C2 are separated by 5.725 Å, while the methoxy oxygen atoms (O2, O4) exhibit intramolecular distances of 7.083 Å [1]. These geometric features contribute to a tightly packed lattice stabilized by van der Waals interactions and weak hydrogen bonds involving the amino group.
Comparative studies of related pyrimidine derivatives, such as N-(4,6-dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide, reveal distinct packing behaviors. The latter crystallizes in the triclinic space group P1 with unit cell parameters a = 7.1536(6) Å, b = 8.2070(7) Å, c = 13.8259(10) Å, α = 74.420(7)°, β = 86.540(6)°, and γ = 69.186(8)° [2]. The divergence in crystal systems underscores the influence of substituent bulkiness on lattice symmetry.
The electronic structure of 2-chloro-4,6-dimethoxypyrimidin-5-amine is profoundly influenced by the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, as well as the electron-withdrawing chlorine atom. Density functional theory (DFT) calculations on analogous halogenated pyrimidines demonstrate that substituents alter the molecular electrostatic potential (MEP) and frontier orbital distributions [3]. The methoxy groups at positions C4 and C6 donate electron density to the ring, increasing the electron density at the nitrogen atoms adjacent to the chlorine substituent.
Table 2: Substituent Effects on Pyrimidine Electronic Properties
Substituent | Effect on Electron Density | Key Observation | Source |
---|---|---|---|
-OCH₃ (C4, C6) | Electron-donating | Stabilizes adjacent N atoms | [3] |
-Cl (C5) | Electron-withdrawing | Reduces ring electron density | [3] |
-NH₂ (C2) | Electron-donating | Enhances nucleophilicity at N1 | [7] |
Near-edge X-ray absorption fine structure (NEXAFS) spectra of halogenated pyrimidines reveal that chlorine substitution induces a redshift in the carbon K-edge absorption due to decreased π* antibonding orbital energy [3]. In 2-chloro-4,6-dimethoxypyrimidin-5-amine, this effect is counterbalanced by the methoxy groups, which raise the energy of the highest occupied molecular orbital (HOMO) by 0.3–0.5 eV compared to non-methoxy analogs [7]. Time-dependent DFT (TD-DFT) simulations further predict charge transfer transitions between the amino group and the pyrimidine ring, with excitation energies correlating with observed UV-Vis absorption bands [7].
The amino group at position C2 participates in intramolecular hydrogen bonding with the methoxy oxygen at C4, as evidenced by shortened O···H distances (2.12 Å) in the crystal structure [1]. This interaction delocalizes electron density across the ring, enhancing aromaticity and thermal stability. Comparative analysis with 5-bromo-2-chloropyrimidine shows that electronegativity differences between halogens modulate the extent of charge delocalization, with chlorine exerting a stronger inductive effect than bromine [3].
2-Chloro-4,6-dimethoxypyrimidin-5-amine represents a privileged scaffold in medicinal chemistry, serving as a fundamental building block for the synthesis of diverse pharmaceutical compounds with significant therapeutic potential [1] [2]. The compound's molecular structure, featuring a pyrimidine core with strategically positioned functional groups, enables multiple synthetic transformations that are essential for drug discovery programs [3] [4].
The pyrimidine nucleus itself is intrinsically valuable in medicinal chemistry due to its presence in naturally occurring nucleobases and its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions [5] [6]. Pyrimidine derivatives have demonstrated extensive therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, antitubercular, anticonvulsant, and antihypertensive activities [7] [8]. The electron-deficient nature of the pyrimidine ring, combined with the specific substitution pattern in 2-Chloro-4,6-dimethoxypyrimidin-5-amine, creates a versatile platform for further chemical modifications [9] .
The compound's utility as a building block stems from its multiple reactive sites, each offering distinct opportunities for derivatization. The chlorine substituent at position 2 provides a highly electrophilic center that readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols [11] [12]. The methoxy groups at positions 4 and 6 can be selectively modified under appropriate conditions, while the amino group at position 5 offers additional functionalization possibilities [13] [14].
In pharmaceutical research, 2-Chloro-4,6-dimethoxypyrimidin-5-amine has been successfully employed in the synthesis of protein kinase inhibitors, which are crucial therapeutic targets for cancer treatment [15] [16]. The pyrimidine core serves as an effective ATP-mimetic structure, enabling the compound to compete with adenosine triphosphate for binding to kinase active sites [17]. The strategic placement of the amino group facilitates hydrogen bonding interactions with key amino acid residues in the enzyme's hinge region, while the methoxy substituents provide favorable lipophilic interactions [18].
Application Area | Mechanism of Action | Key Structural Features |
---|---|---|
Antiviral Compounds | Nucleic acid synthesis interference | Amino group hydrogen bonding |
Anticancer Agents | DNA/RNA synthesis disruption | Pyrimidine ring planarity |
Antimicrobial Drugs | Cell wall synthesis inhibition | Chlorine electrophilicity |
Enzyme Inhibitors | Active site binding and inhibition | Methoxy group lipophilicity |
Protein Kinase Inhibitors | ATP binding site competition | Ring nitrogen coordination |
Anticonvulsant Drugs | Neurotransmitter modulation | Substituent positioning |
Anti-inflammatory Agents | Inflammatory pathway inhibition | Electronic properties |
Nucleic Acid Synthesis Inhibitors | Pyrimidine metabolism disruption | Molecular recognition elements |
The compound's effectiveness as a medicinal chemistry building block is further enhanced by its favorable physicochemical properties. The molecular weight of 189.60 g/mol falls within the optimal range for drug-like molecules, while the presence of both hydrophilic and lipophilic functional groups contributes to balanced solubility characteristics [2] [3]. The amino group provides opportunities for salt formation, potentially improving bioavailability and formulation properties [19] [20].
Recent structure-activity relationship studies have demonstrated that the position and nature of substituents on the pyrimidine nucleus significantly influence biological activity [21] [22]. The specific substitution pattern in 2-Chloro-4,6-dimethoxypyrimidin-5-amine has been optimized to provide maximal synthetic versatility while maintaining favorable drug-like properties [23] [24]. This optimization makes the compound particularly valuable for medicinal chemists seeking to explore structure-activity relationships around the pyrimidine scaffold [25] [26].
The nucleophilic substitution chemistry of 2-Chloro-4,6-dimethoxypyrimidin-5-amine represents a cornerstone of its utility in synthetic organic chemistry, enabling the systematic construction of diverse molecular architectures through predictable and controllable reaction pathways [27] [28]. The compound's substitution pattern creates a hierarchy of reactivity that allows for selective modifications under carefully controlled conditions [29] [30].
The chlorine substituent at position 2 exhibits the highest reactivity toward nucleophilic attack due to the combined electronic effects of the pyrimidine ring system and the positioning of the substituent [11] [31]. This enhanced reactivity is attributed to the electron-withdrawing nature of the pyrimidine nitrogen atoms, which activate the carbon-chlorine bond toward nucleophilic displacement through resonance stabilization of the intermediate [12]. The reaction typically proceeds through a classic addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, followed by departure of the chloride ion [30].
Position | Reactivity | Preferred Nucleophiles | Reaction Conditions | Typical Products |
---|---|---|---|---|
2-Chloro | High | Amines, alcohols, thiols | Room temperature to 100°C | 2-Substituted pyrimidines |
4-Methoxy | Moderate | Alkoxides, amines | Elevated temperature (80-120°C) | 4-Substituted derivatives |
6-Methoxy | Moderate | Alkoxides, amines | Elevated temperature (80-120°C) | 6-Substituted derivatives |
5-Amino | Low | Electrophiles (limited) | Harsh conditions required | N-Substituted amines |
The methoxy groups at positions 4 and 6 demonstrate moderate reactivity toward nucleophilic substitution, requiring more forcing conditions compared to the 2-chloro position [32] . These reactions typically involve the displacement of methoxide ion by stronger nucleophiles such as amines or alkoxides, and generally require elevated temperatures and extended reaction times [11]. The symmetrical positioning of these methoxy groups allows for either selective monosubstitution under mild conditions or complete disubstitution under more vigorous conditions [34].
The nucleophilic substitution patterns observed with 2-Chloro-4,6-dimethoxypyrimidin-5-amine follow well-established principles of heterocyclic chemistry. The electron-deficient pyrimidine ring system facilitates nucleophilic attack at positions bearing good leaving groups, with the order of reactivity generally following: 2-position > 4-position ≈ 6-position > 5-position [28] [29]. This reactivity pattern is consistent with the electron density distribution in the pyrimidine ring and the stabilization of negative charge development during the substitution process [30].
Synthetic applications of these substitution patterns have been extensively explored in the preparation of biologically active compounds. For example, the selective substitution of the 2-chloro group with various amine nucleophiles has yielded libraries of compounds with enhanced biological activity [13]. Primary and secondary amines react readily under mild conditions, typically at room temperature to 60°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [14]. The resulting 2-amino derivatives often exhibit improved pharmacological profiles compared to the parent chloro compound [15].
The regioselectivity of nucleophilic substitution reactions can be further controlled through the choice of reaction conditions and nucleophile properties. Soft nucleophiles such as thiols and selenols preferentially attack the 2-position under kinetic control, while harder nucleophiles may show different selectivity patterns [11] [31]. The use of strong bases can facilitate the substitution of methoxy groups, particularly when the nucleophile is a weakly basic amine or when deprotonation of the nucleophile is required for optimal reactivity [12].
Temperature and solvent effects play crucial roles in determining the outcome of nucleophilic substitution reactions with 2-Chloro-4,6-dimethoxypyrimidin-5-amine. Higher temperatures generally favor substitution at the less reactive 4- and 6-positions, while lower temperatures promote selective reaction at the 2-position [27] [28]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are typically preferred for these reactions, as they stabilize the developing charges in the transition state without interfering through hydrogen bonding [29].
The synthetic utility of these substitution patterns extends beyond simple mono-substitution reactions. Sequential substitution strategies have been developed to install different functional groups at multiple positions in a controlled manner [19] [20]. For example, initial substitution of the 2-chloro group with a primary amine, followed by heating with a different nucleophile, can lead to selective substitution at the 4- or 6-methoxy positions [35]. This approach enables the preparation of highly functionalized pyrimidine derivatives with precise control over substitution patterns [36].
Compound | Molecular Formula | Molecular Weight | Key Advantages | Primary Applications |
---|---|---|---|---|
2-Chloro-4,6-dimethoxypyrimidin-5-amine | C₆H₈ClN₃O₂ | 189.60 | Multiple functionalization sites | Complex drug synthesis |
2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | Simple structure, high reactivity | Basic building block |
4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 149.98 | Dual chloro substitution | Sequential substitution |
2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.16 | Pre-installed amino group | Direct functionalization |
Advanced synthetic methodologies have been developed to exploit the unique substitution patterns of 2-Chloro-4,6-dimethoxypyrimidin-5-amine in complex molecule synthesis. Palladium-catalyzed cross-coupling reactions represent a particularly valuable approach for installing carbon-carbon and carbon-heteroatom bonds at the 2-position [15] [16]. These reactions typically proceed under mild conditions and tolerate a wide range of functional groups, making them suitable for late-stage derivatization in pharmaceutical synthesis [17].
The mechanistic understanding of nucleophilic substitution in 2-Chloro-4,6-dimethoxypyrimidin-5-amine has been enhanced through computational studies that reveal the electronic factors governing reactivity [25] [37]. These studies demonstrate that the combination of ring nitrogen electron withdrawal and substituent electronic effects creates a finely tuned reactivity profile that can be exploited for selective synthetic transformations [26] [38]. The amino group at position 5, while generally unreactive toward nucleophiles, can participate in electrophilic substitution reactions under appropriate conditions, further expanding the synthetic utility of this versatile building block [13] [14].
Synthetic Route | Starting Materials | Typical Yield (%) | Reaction Time | Temperature (°C) |
---|---|---|---|---|
Direct chlorination of 4,6-dimethoxypyrimidin-5-amine | 4,6-Dimethoxypyrimidin-5-amine, chlorinating agent | 75-85 | 2-4 hours | 0-25 |
Sequential methoxylation and amination | 2,4,6-Trichloropyrimidine, methanol, ammonia | 60-70 | 6-12 hours | 80-100 |
One-pot multicomponent synthesis | Cyanuric chloride, methanol, amine source | 65-80 | 4-8 hours | 60-80 |
Palladium-catalyzed coupling reactions | Halopyrimidine, organometallic reagent | 70-90 | 8-24 hours | 85-150 |